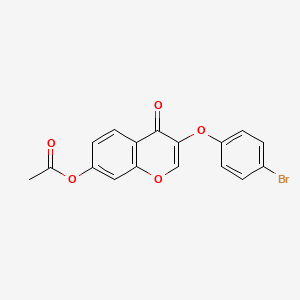

3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

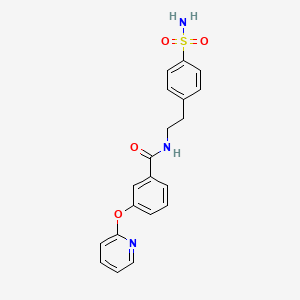

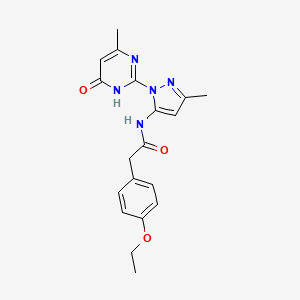

The compound “3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds that have a 4H-chromen-4-one backbone. They are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects .

Molecular Structure Analysis

The molecular structure of this compound would likely include a chromone backbone with a bromophenoxy group at the 3-position and an acetate group at the 7-position .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the bromine atom could be involved in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the bromine atom and the acetate group could influence properties like solubility, melting point, and reactivity .科学的研究の応用

Environmental Pollution

Studies on related brominated compounds, like 2,4,6-Tribromophenol, have highlighted their presence as intermediates in the synthesis of flame retardants and their ubiquitous environmental distribution due to various sources. These studies emphasize the need for understanding the environmental concentrations, toxicokinetics, and toxicodynamics of such compounds, underlining a critical area of application for related chemical research (Koch & Sures, 2018).

Synthetic Protocols for Chromenones

The synthesis of 6H-benzo[c]chromen-6-ones, which are core structures of significant pharmacological importance, involves protocols that could potentially relate to the synthesis or modification of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate. These synthetic methods include Suzuki coupling reactions and reactions of 3-formylcoumarin with various reagents, offering pathways for creating biologically active compounds (Mazimba, 2016).

Phosphonic Acid Applications

Research on phosphonic acids, which share a phosphorus-carbon bond similar to the core structure of phosphonate analogs, suggests diverse applications in drug development, bone targeting, and the design of supramolecular materials. This research domain presents a potential application area for compounds structurally related to phosphonic acids, implicating the utility of this compound in developing new materials and pharmaceuticals (Sevrain et al., 2017).

Role of Polyphenolic Compounds

Polyphenolic compounds, such as Chlorogenic Acid, have been extensively studied for their antioxidant, anti-inflammatory, and antidiabetic activities. Given the structural similarity of chromen-7-yl derivatives to polyphenolic structures, research into these areas could be highly relevant. Such studies could pave the way for the application of this compound in addressing metabolic syndrome and related disorders, highlighting its potential as a nutraceutical or food additive (Naveed et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-(4-bromophenoxy)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGGAFQZRGWLOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2863579.png)

![N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2863582.png)

![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)

![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2863588.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)

![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)

![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2863598.png)